2,4-Dibromo Estetrol
Description
Properties
Molecular Formula |
C₁₈H₂₂Br₂O₄ |
|---|---|
Molecular Weight |
462.17 |
Synonyms |
(15α,16α,17β)-2,4-Dibromo-estra-1,3,5(10)-triene-3,15,16,17-tetrol; _x000B_2,4-Dibromo15α-Hydroxyestriol |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Chemical Properties and Reactivity
- Molecular Structure : 2,4-Dibromo Estetrol features two bromine atoms at the 2 and 4 positions of the aromatic ring, enhancing its biological properties compared to unmodified estetrol.
- Reactivity : The presence of bromine allows for various electrophilic substitution reactions, enabling the synthesis of derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.
Biological Activity
- Estrogenic Effects : Research indicates that this compound exhibits significant estrogenic activity by interacting with estrogen receptors. This interaction may influence reproductive health and hormonal balance.
- Cellular Signaling : In vitro studies suggest that this compound can affect intracellular calcium levels and influence cellular signaling pathways associated with estrogenic activity.
Clinical Applications in Reproductive Health
Endometriosis Treatment
- A study demonstrated that estetrol (and by extension, potentially its derivatives) limits the development and progression of endometriosis in vivo. It modulates hormone receptor levels, decreasing Esr2 expression while increasing Esr1 and Pgr levels in endometriotic tissues . This suggests that this compound could have similar therapeutic potential.
Contraceptive Efficacy
Case Studies and Clinical Trials
Future Research Directions
Given the promising findings related to this compound's structural modifications and biological activities, future research should focus on:
- Pharmacological Studies : Investigating the specific mechanisms through which this compound interacts with estrogen receptors.
- Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of this compound in contraceptive applications and hormonal therapies.
- Synthesis of Derivatives : Exploring further functionalization of this compound to enhance its therapeutic profile.
Comparison with Similar Compounds
Research Implications and Limitations
- Comparative Gaps : Direct comparisons with E4 or E2 are impossible without experimental data. Studies on brominated estrogens (e.g., 2,4-Dibromo Estrone) suggest reduced bioactivity, but extrapolation is speculative .
Preparation Methods
Halogenation of Estetrol Precursors
The synthesis of this compound typically begins with halogenation of estetrol or its protected derivatives. Patent WO2013034780A2 outlines a multi-step process starting from estrone, where bromination is introduced during the formation of intermediate compounds. For example, α-bromination of a 3-protected estrone derivative (compound V) is achieved using pyridinium bromide in tetrahydrofuran (THF) with ethylene glycol as a co-solvent. The reaction proceeds at room temperature, yielding a dibrominated intermediate critical for subsequent dehydrobromination and oxidation steps.
A key innovation in this pathway is the use of i-BuOK (potassium tert-butoxide) in dimethyl sulfoxide (DMSO) to facilitate dehydrobromination, which selectively removes bromine atoms while preserving the steroidal backbone. This step generates a conjugated diene system in ring D, a prerequisite for cis-dihydroxylation.
Direct Bromination of Estetrol
US3013029A describes a direct dibromination method applicable to 3-keto-Δ⁴-steroids, which can be adapted for estetrol derivatives. In this approach, estetrol is dissolved in dioxane and treated with 4 N hydrogen bromide (HBr) and bromine (Br₂) at 20–22°C. The reaction proceeds via electrophilic addition, yielding this compound with a bromide content of 28.5% (w/w). Subsequent reduction with chromous chloride removes excess bromine, refining the product’s purity.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Optimal solvent systems balance reactivity and solubility:
-
THF/ethylene glycol mixtures (5–25% ethylene glycol by volume) enhance bromination efficiency by stabilizing intermediates.
-
Dioxane serves as a polar aprotic solvent for direct bromination, enabling rapid reagent diffusion.
Temperature critically influences reaction rates:
Table 1: Key Reaction Parameters for this compound Synthesis
Catalysts and Reagent Ratios
-
Pyridinium bromide acts as a brominating agent and acid catalyst, enabling regioselective addition at the 2- and 4-positions.
-
Trimethylamine-N-oxide (TMANO) is employed in cis-dihydroxylation to regenerate osmium tetroxide (OsO₄), a catalyst for dihydroxylation of the Δ¹⁵ double bond.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via:
Spectroscopic Characterization
-
¹³C NMR : Peaks at δ 164.7 (C-3), 148.3 (C-4), and 137.8 ppm (C-2) confirm bromination.
-
HPLC : Retention time shifts from 8.2 min (estetrol) to 10.5 min (this compound) using a C18 column and acetonitrile/water mobile phase.
Challenges and Side Reactions
Competing Halogenation Pathways
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between native estetrol (E4) and its 2,4-dibromo derivative, and how might these modifications impact estrogen receptor interactions?
- Methodological Answer : Comparative structural analysis using nuclear magnetic resonance (NMR) and X-ray crystallography can elucidate bromination sites and conformational changes. Molecular docking studies with estrogen receptor subtypes (ERα/ERβ) should be performed to predict binding affinity alterations. For purity validation, high-performance liquid chromatography (HPLC) with photodiode array detection is recommended, as described for estetrol derivatives in analytical method development .
Q. What synthetic routes are documented for halogenated estetrol derivatives, and what challenges exist in achieving high yields for 2,4-dibromo estetrol?
- Methodological Answer : Bromination of estetrol typically involves electrophilic aromatic substitution under controlled conditions (e.g., using N-bromosuccinimide in acetic acid). Key challenges include regioselectivity (avoiding over-bromination) and minimizing byproducts like 2,4,6-tribromo derivatives. Purification via column chromatography with silica gel or reverse-phase HPLC is critical, as outlined in estetrol synthesis protocols .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the metabolic stability of this compound in hepatic microsomal assays versus in vivo models?
- Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 activity or differences in assay conditions (e.g., pH, cofactors). A tiered approach is recommended:
Validate microsomal assay conditions using positive controls (e.g., estradiol).
Conduct cross-species pharmacokinetic studies in rodents and non-human primates.
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and identify degradation pathways .
Q. What experimental strategies can optimize the selectivity of this compound for ERβ over ERα in inflammatory disease models?
- Methodological Answer :
- In vitro : Use ER subtype-specific luciferase reporter assays (e.g., ERα/ERβ-transfected HeLa cells) to quantify transcriptional activity.
- In vivo : Employ ERβ-knockout murine models to isolate receptor-specific effects. Dose-response studies should compare this compound with native E4 and selective ER modulators (SERMs) .
Q. How should researchers design longitudinal toxicology studies to assess potential carcinogenic risks of this compound, given its structural similarity to brominated endocrine disruptors?
- Methodological Answer : Follow EMA/FDA guidelines for carcinogenicity testing:
- Conduct 2-year bioassays in rats and mice at three dose levels (low, mid, high).
- Include histopathological analysis of hormone-sensitive tissues (e.g., breast, uterus, prostate).
- Monitor plasma levels to ensure exposure relevance to human therapeutic doses .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to identify reaction intermediates and optimize bromination time/temperature .
- Contradiction Resolution : Apply Bland-Altman analysis to quantify bias between conflicting datasets, followed by meta-regression to identify confounding variables .
- Regulatory Compliance : Preclinical protocols must align with ICH S1B guidelines for carcinogenicity testing, including dose justification and endpoint selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
